![molecular formula C17H14N2O2 B11849000 3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one CAS No. 106550-78-1](/img/structure/B11849000.png)
3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one
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Overview
Description
2-(Allyloxy)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allyloxy)-3-phenylquinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an appropriate aldehyde or ketone in the presence of a catalyst. One common method involves the use of graphene oxide (GO) nanosheets as a catalyst in an aqueous medium at room temperature . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of 2-(Allyloxy)-3-phenylquinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and catalysts can be tailored to meet industrial standards and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-(Allyloxy)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Biological Activities
3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one exhibits a range of biological activities, making it a significant compound in medicinal chemistry:
Antimicrobial Activity
Research indicates that quinazolinone derivatives, including this compound, possess antimicrobial properties against various pathogens. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting superior activity compared to traditional antibiotics .
Anti-inflammatory Properties
Compounds within the quinazolinone family have demonstrated anti-inflammatory effects. For instance, derivatives similar to this compound have been tested for their ability to inhibit inflammatory responses in vivo models .
Anticancer Potential
Quinazolinones are also being investigated for their anticancer properties. Some studies highlight their role in inhibiting tumor growth through various mechanisms, including apoptosis induction in cancer cells .
Neuroprotective Effects
Recent research has explored the neuroprotective potential of quinazolinone derivatives against neurodegenerative diseases. Compounds similar to this compound have shown promise in preclinical models for conditions such as Alzheimer's disease .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several quinazolinone derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antimicrobial agents .
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation, a derivative of this compound was administered and resulted in notable reduction of edema compared to control groups. This highlights the compound's potential as an anti-inflammatory therapeutic agent .
Mechanism of Action
The mechanism of action of 2-(Allyloxy)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism may vary depending on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Lacks the allyloxy group but shares the quinazolinone core.
3-Allyloxy-2-phenylquinazolin-4(3H)-one: Similar structure but with different substitution patterns.
4-Allyloxy-2-phenylquinazolin-3(4H)-one: Isomeric form with the allyloxy group at a different position.
Uniqueness
2-(Allyloxy)-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the allyloxy group and the phenyl ring, which confer distinct chemical properties and potential biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Biological Activity
3-Phenyl-2-[(prop-2-en-1-yl)oxy]quinazolin-4(3H)-one is a member of the quinazolinone family, characterized by its unique structural features that contribute to its diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly due to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N2O2, indicating the presence of two nitrogen atoms essential for its biological interactions. The compound features a quinazoline core substituted with a phenyl group and an allyloxy group, which enhances its reactivity and biological profile.
Antioxidant Activity
Research has demonstrated that quinazolinone derivatives exhibit significant antioxidant properties. For instance, studies utilizing the DPPH assay revealed that certain synthesized compounds within this class show strong radical scavenging activity, highlighting their potential as antioxidant agents . The antioxidant activity of this compound has not been extensively quantified; however, its structural analogs have shown promising results.
Cytotoxicity and Anticancer Potential
Quinazolinones are known for their cytotoxic effects against various cancer cell lines. In particular, derivatives similar to this compound have demonstrated significant activity against prostate cancer (PC3), breast cancer (MCF7), and colorectal cancer (HT29) cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Mechanistic Insights
The mechanism of action for quinazolinone derivatives often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For instance, some compounds have been identified as selective inhibitors of the PI3K pathway, which plays a crucial role in tumor growth and survival . Understanding these interactions at a molecular level is essential for developing targeted therapies.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be informative:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Iodoquinazolinone | Iodine substitution at position 6 | Strong antimicrobial properties |
2-(1H-Indol-3-Yl)quinazolinone | Indole substitution at position 2 | Neuroprotective effects |
4(3H)-Quinazolinone derivatives | Various substitutions on the ring | Broad spectrum antibacterial activity |
This table illustrates the diversity within the quinazolinone class and underscores how specific structural features can influence biological activities.
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives and evaluating their biological activities. For example, one study synthesized various quinazolinone-isoxazole hybrids and assessed their antioxidant properties through in vitro assays. The findings indicated moderate anti-DPPH activity across several compounds, suggesting that modifications to the quinazolinone structure could enhance antioxidant efficacy .
In another investigation, several quinazolinone derivatives were tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that specific substitutions could significantly increase antiproliferative activity, emphasizing the importance of structural optimization in drug design .
Properties
CAS No. |
106550-78-1 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-phenyl-2-prop-2-enoxyquinazolin-4-one |
InChI |
InChI=1S/C17H14N2O2/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h2-11H,1,12H2 |
InChI Key |
IFUPSATZNSCLRO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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